molecular formula C17H22N4O2 B13828692 Tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate

Cat. No.: B13828692
M. Wt: 314.4 g/mol
InChI Key: FYMPGBPHCBIAAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate is a complex organic compound that features a quinazoline moiety attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the quinazoline ring, a well-known pharmacophore, suggests that this compound may exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene . This method is advantageous due to its efficiency and the high yield of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis . These methods are chosen for their scalability and ability to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazoline ring may yield quinazolinone derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, including kinases and G-protein-coupled receptors . These interactions can modulate signaling pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-tert-Butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate apart is its unique combination of the quinazoline and pyrrolidine moieties. This combination may enhance its biological activity and selectivity for specific targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

tert-butyl 3-(quinazolin-4-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-17(2,3)23-16(22)21-9-8-12(10-21)20-15-13-6-4-5-7-14(13)18-11-19-15/h4-7,11-12H,8-10H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMPGBPHCBIAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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